N-ethyl-2-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine
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Overview
Description
Synthesis Analysis
N-ethyl-2-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine is a compound that can be synthesized through a nucleophilic substitution reaction. This process involves reacting 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides, leading to a series of derivatives. These compounds are then characterized by different spectral studies to confirm their structure and purity (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of compounds related to N-ethyl-2-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine has been extensively studied. For example, the crystal and molecular structures of certain N-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines reveal insights into their stoichiometry, hydration, and hydrogen bonding patterns, highlighting the significance of molecular conformation in the biological activity of these compounds (Trilleras et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of N-ethyl-2-[4-(4-ethylbenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine derivatives can be influenced by the presence of substituents on the piperazine ring, as demonstrated by a study on the carbonylation reaction at a C−H bond in the piperazine ring catalyzed by rhodium. This novel carbonylation involves dehydrogenation and carbonylation at a specific C−H bond, indicating that substituents can significantly affect the reactivity and selectivity of such transformations (Ishii et al., 1997).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]-(4-ethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O/c1-4-16-6-8-17(9-7-16)19(26)24-10-12-25(13-11-24)20-22-15(3)14-18(23-20)21-5-2/h6-9,14H,4-5,10-13H2,1-3H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNRLHCLWAPUNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)NCC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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